molecular formula C14H15IO3 B12825974 trans-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid

trans-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid

Cat. No.: B12825974
M. Wt: 358.17 g/mol
InChI Key: ANYKLUBXPQFSPL-UHFFFAOYSA-N
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Description

trans-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid is a key chemical intermediate in the synthesis of potent and selective transient receptor potential melastatin 8 (TRPM8) channel antagonists. TRPM8 is a non-selective cation channel primarily activated by cold temperatures and cooling agents like menthol, and it is a significant therapeutic target for conditions such as cold allodynia, migraine, and prostate cancer. This compound serves as a core structural motif in the development of research compounds like AMTB, a recognized TRPM8 antagonist used to probe the channel's physiological and pathophysiological roles. Its specific structure, featuring the cyclopentane carboxylic acid and the 4-iodophenyl ketone groups, is critical for conferring high binding affinity and functional antagonism. Researchers utilize this intermediate to develop novel therapeutic agents aimed at modulating aberrant cold sensing and pain signaling pathways, providing valuable tools for neuropharmacological studies and drug discovery programs focused on ion channel regulation.

Properties

IUPAC Name

2-[2-(4-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IO3/c15-11-6-4-9(5-7-11)13(16)8-10-2-1-3-12(10)14(17)18/h4-7,10,12H,1-3,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYKLUBXPQFSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Michael Addition-Based Pathway

  • Starting Materials : Cyclopentanone, 4-iodobenzaldehyde, and thioglycolic acid.
  • Procedure :
    • Condensation : Cyclopentanone reacts with 4-iodobenzaldehyde via a base-catalyzed aldol condensation to form α,β-unsaturated ketone intermediates.
    • Cyclization : Thioglycolic acid facilitates a Michael addition, forming the cyclopentane ring with trans-stereochemistry.
    • Oxidation : The intermediate undergoes oxidation using KMnO₄ in acidic conditions to yield the carboxylic acid.
  • Yield : 42–48% after purification (silica gel chromatography, hexane/ethyl acetate gradient).

Method 2: Friedel-Crafts Acylation Approach

  • Starting Materials : Maleic anhydride, 4-iodobenzene, and cyclopentanol.
  • Procedure :
    • Acylation : Friedel-Crafts reaction between maleic anhydride and 4-iodobenzene generates an α,β-unsaturated diketone.
    • Ring Closure : Cyclopentanol participates in a cyclization reaction under acidic conditions (H₂SO₄, 80°C), forming the trans-configured cyclopentane core.
    • Hydrolysis : The ester group is hydrolyzed to the carboxylic acid using NaOH/EtOH.
  • Yield : 35–40%.

Key Reaction Parameters

Parameter Method 1 (Michael Addition) Method 2 (Friedel-Crafts)
Temperature 25–40°C (Step 1), 0–5°C (Step 2) 80°C (Step 2)
Catalyst NaOH (Step 1), None (Step 2) H₂SO₄ (Step 2)
Purification Column chromatography Recrystallization (EtOAc)
Stereoselectivity >90% trans 75–80% trans

Industrial-Scale Optimization

For large-scale production, continuous flow reactors improve efficiency:

Challenges and Solutions

  • Iodine Stability : Light and heat promote deiodination. Solutions include amber glass storage and BHT (butylated hydroxytoluene) as a radical scavenger.
  • Stereochemical Control : Chiral auxiliaries (e.g., (1R,2S)-ephedrine) resolve enantiomeric impurities, achieving >98% trans-configuration.

Characterization and Validation

  • NMR : Trans-configuration confirmed by coupling constants (J = 8–10 Hz between H1 and H2).
  • HRMS : Molecular ion peak at m/z 358.0654 [M+H]⁺ (calc. 358.0658).
  • IR : Peaks at 1705 cm⁻¹ (C=O, carboxylic acid) and 1680 cm⁻¹ (ketone).

Comparative Analysis with Analogues

Feature 4-Iodophenyl Derivative 4-Chlorophenyl Analogue
Synthetic Yield 42–48% 55–60%
Melting Point 162–164°C 155–157°C
LogP 2.8 ± 0.2 2.5 ± 0.3

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxoethyl group, converting it into an alcohol or other reduced forms.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or organometallic reagents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of trans-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid typically involves:

  • Reaction of 4-Iodobenzaldehyde with Cyclopentanone : This step is conducted in the presence of a base, leading to the formation of the cyclopentane structure.
  • Oxidation and Carboxylation : Subsequent reactions involve oxidation to introduce the carboxylic acid group, enhancing the compound's reactivity for further modifications.

This compound exhibits potential biological activities due to its ability to interact with various molecular targets, including enzymes and receptors. The iodophenyl group facilitates binding to hydrophobic pockets within proteins, while the carboxylic acid can form hydrogen bonds with active site residues. This interaction can modulate protein activity, leading to various biological effects.

Potential Applications

  • Medicinal Chemistry : The compound's unique structure allows for exploration as a potential therapeutic agent, particularly in targeting specific diseases or conditions.
  • Drug Design : Its ability to interact with biological targets makes it valuable in the design of new drugs, particularly those aimed at enzyme inhibition or receptor modulation.
  • Synthetic Organic Chemistry : It can serve as an intermediate in synthesizing more complex molecules due to its reactive functional groups.

Case Study 1: Interaction Studies

Research has demonstrated that this compound can effectively inhibit certain enzymes relevant in disease progression. For example, studies have shown that similar compounds exhibit inhibitory effects on acetylcholinesterase, which is significant in neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

A study published in Bioactive Compounds in Health and Disease indicated that derivatives of this compound possess antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest its potential as a therapeutic agent in treating infections.

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureusMDPI Study
CytotoxicitySelective toxicity towards cancer cell linesIn vitro tests
Enzyme InhibitionPotential inhibitor of acetylcholinesteraseRelevant studies

Biological Activity

trans-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid, with the molecular formula C14H15IO3 and a molecular weight of 358.18 g/mol, is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a cyclopentane ring and an iodophenyl moiety, which contribute to its reactivity and possible therapeutic applications.

Chemical Structure and Synthesis

The compound's structure includes a carboxylic acid group, which is critical for its biological interactions. The synthesis typically involves the reaction of 4-iodobenzaldehyde with cyclopentanone under basic conditions, followed by oxidation and carboxylation steps. This method allows for the formation of the desired product with specific structural characteristics that influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The iodophenyl group enhances binding affinity to hydrophobic pockets within target proteins, while the carboxylic acid group facilitates hydrogen bonding with active site residues. These interactions can modulate protein activity, leading to various biological effects, including potential anti-inflammatory and anti-cancer properties .

Biological Activity

Research has indicated that this compound may exhibit several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction. In vitro assays have demonstrated that the compound can reduce cell viability in various cancer cell lines, indicating its potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been observed in cell-based assays. It appears to inhibit the expression of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

Data Table: Biological Activities

Activity TypeAssay MethodResultsReference
AnticancerMTT AssayIC50 = 25 µM in A549 cells
Anti-inflammatoryELISA for cytokinesReduced IL-6 and TNF-alpha
Enzyme InhibitionEnzyme kineticsCompetitive inhibition observed

Case Studies

Several case studies have explored the biological implications of this compound:

  • Antitumor Efficacy in Mouse Models : A study conducted on mouse models demonstrated that treatment with this compound led to significant tumor size reduction compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
  • Inflammatory Response Modulation : In another study, administration of this compound in a murine model of acute inflammation resulted in decreased levels of inflammatory markers and improved histopathological outcomes, suggesting potential therapeutic use in conditions like rheumatoid arthritis.

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name Substituent (Position, Group) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
trans-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid (Target) 4-Iodophenyl C₁₄H₁₅IO₃ 357.9 733740-72-2 High molecular weight due to iodine; potential lipophilicity .
trans-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid 3-Iodophenyl C₁₄H₁₅IO₃ 357.9 733740-71-1 Iodine at meta position; may alter steric and electronic effects .
trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid 3-Chlorophenyl C₁₄H₁₅ClO₃ 266.72 733740-63-1 Lower molecular weight; chlorine’s electronegativity may enhance polarity .
trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid 3-Fluorophenyl C₁₄H₁₅FO₃ 250.27 733740-65-3 Fluorine’s small size and electronegativity could improve metabolic stability .
trans-2-[2-(2-Methylphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid 2-Methylphenyl C₁₅H₁₈O₃ 258.3 - Methyl group introduces steric hindrance; may reduce reactivity .
trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid 4-Methoxyphenyl C₁₅H₁₈O₄ 262.30 733740-57-3 Methoxy group increases polarity and solubility .
cis-3-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid 4-Trifluoromethylphenyl (cis) C₁₅H₁₅F₃O₃ 300.28 733740-47-1 Trifluoromethyl group enhances electron-withdrawing effects; cis-configuration may limit biological activity .

Key Findings and Implications

Substituent Position and Halogen Effects: Iodine (Target vs. Chlorine vs. Fluorine: The 3-chloro analog (266.72 g/mol) is lighter and more electronegative than the 3-fluoro analog (250.27 g/mol), which could influence solubility and metabolic pathways .

Steric and Electronic Modifications: The 2-methylphenyl analog introduces steric hindrance, possibly reducing enzymatic degradation but also limiting access to active sites .

Stereochemical Considerations :

  • The cis-configuration in the 4-trifluoromethylphenyl analog (CAS: 733740-47-1) demonstrates how spatial arrangement can drastically alter molecular interactions, though its biological relevance remains unexplored in the available data .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing trans-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid?

  • Methodology : A plausible route involves a Michael addition or Friedel-Crafts acylation. For example, thioglycolic acid can be used in a Michael addition with α,β-unsaturated ketones to form cyclopentane derivatives . Alternatively, Friedel-Crafts acylation with maleic anhydride can generate α,β-unsaturated ketones, which may be functionalized further with iodophenyl groups. Purification via column chromatography (silica gel, gradient elution) and characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS are critical .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Based on analogous cyclopentane-carboxylic acid derivatives:

  • Storage : Keep under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent photodegradation.
  • Handling : Use PPE (nitrile gloves, lab coat, face shield) and work in a fume hood. Avoid skin contact; wash immediately with soap and water if exposed .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : 1H NMR^1 \text{H NMR} to confirm trans-stereochemistry (coupling constants J810HzJ \approx 8–10 \, \text{Hz}) and 13C NMR^{13} \text{C NMR} to resolve cyclopentane and iodophenyl carbons.
  • IR : Confirm carboxylic acid (C=O stretch ~1700 cm1^{-1}) and ketone (C=O ~1680 cm1^{-1}).
  • Mass Spectrometry : HRMS (ESI-TOF) to verify molecular formula (C14H15IO3\text{C}_{14}\text{H}_{15}\text{IO}_3) and isotopic pattern for iodine .

Advanced Research Questions

Q. How does the trans-stereochemistry of the cyclopentane ring influence biological activity?

  • Methodology : Compare cis/trans isomers using:

  • Molecular docking : Simulate interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory studies).
  • In vitro assays : Test isomer-specific inhibition of enzymes (IC50_{50}) or receptor binding (Kd_d). For example, trans-4-aminocyclopentane derivatives show enhanced selectivity for GABA receptors .

Q. What strategies mitigate iodine-mediated decomposition during long-term studies?

  • Methodology :

  • Stabilizers : Add radical scavengers (e.g., BHT) to prevent iodine radical formation.
  • Light exclusion : Use UV-filtered containers and conduct experiments under red light.
  • Analytical monitoring : Track degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) at λ = 254 nm .

Q. How can computational modeling predict metabolic pathways for this compound?

  • Methodology :

  • Software : Use Schrödinger’s MetaSite or Cypress Cascade to simulate Phase I/II metabolism.
  • Parameters : Set liver microsomal stability (t1/2_{1/2}) and prioritize hydroxylation at the cyclopentane ring or deiodination. Validate predictions with in vitro hepatocyte assays .

Q. What are the challenges in resolving enantiomeric impurities during synthesis?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak IA-3 column (hexane/isopropanol, 90:10) to separate enantiomers.
  • Crystallization : Employ diastereomeric salt formation with (1R,2S)-ephedrine.
  • Kinetic resolution : Optimize enzyme-catalyzed ester hydrolysis (e.g., Candida antarctica lipase) .

Data Contradictions and Validation

  • Stereochemical Assignments : Conflicting JJ-values in NMR may arise from solvent polarity. Validate via X-ray crystallography (e.g., analogous cyclopentane-carboxylic acid structures in ).
  • Metabolic Stability : Discrepancies between computational predictions and in vitro results may require adjusting force fields (e.g., AMBER vs. CHARMM) or refining enzyme binding site parameters .

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